molecular formula C16H23NO4 B3047348 N-Boc-(+/-)-amino-4-methoxyphenylbutanal CAS No. 1379812-22-2

N-Boc-(+/-)-amino-4-methoxyphenylbutanal

Cat. No. B3047348
CAS RN: 1379812-22-2
M. Wt: 293.36
InChI Key: VFSNUHRYVMWDSJ-UHFFFAOYSA-N
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Description

“N-Boc-(+/-)-amino-4-methoxyphenylbutanal” is a compound that involves the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .


Molecular Structure Analysis

The N-Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Peptide Synthesis and Modification

N-Boc-protected amino acids and their derivatives are fundamental in peptide synthesis, providing a means to prevent unwanted side reactions and ensure the correct assembly of peptide chains. The Boc group is particularly valued for its ease of removal under mild acidic conditions, preserving the integrity of the peptide. For instance, the synthesis and application of N-Boc protected hydrazino acids and their transformation into β-Boc-hydrazino derivatives demonstrate the versatility of N-Boc-protected compounds in peptide modification and the generation of biologically active heterocycles (Baburaj & Thambidurai, 2012).

Generation of Novel Amino Acids

The research also extends to the development of new amino acid analogs that serve as building blocks for peptides with enhanced properties or specific functions. For example, the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics highlights the role of N-Boc-protected compounds in the exploration of cellular signal transduction processes (Oishi et al., 2004). These analogues, protected for peptide synthesis, illustrate the compound's contribution to the study of phosphorylation events in signaling pathways.

Functionalization and Advanced Applications

The functionalization of amino acids and peptides with N-Boc-protected intermediates opens pathways to advanced applications, including the design of materials with specific properties. The incorporation of N-Boc-protected amino acids into polymers, for instance, facilitates the development of responsive materials that can undergo changes in response to environmental stimuli, demonstrating the compound's utility beyond traditional peptide synthesis (Kumar et al., 2013).

Mechanism of Action

Target of Action

It’s known that the n-boc group is widely used in synthetic organic chemistry for the protection of amines . This suggests that the compound could interact with amines in various biologically active compounds.

Mode of Action

The N-Boc group in the compound provides protection for amines during chemical reactions . It’s introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The N-Boc group is stable towards most nucleophiles and bases, which allows it to protect the amine during various chemical transformations .

Biochemical Pathways

The n-boc group is a key functionality in several compounds, including natural products, amino acids, and peptides . Therefore, it can be inferred that the compound could play a role in the biochemical pathways involving these molecules.

Pharmacokinetics

The n-boc group is known for its stability, which could potentially influence the bioavailability of the compound .

Result of Action

The N-Boc group’s primary function is to protect amines during chemical reactions . After the reaction, the N-Boc group can be removed under a variety of conditions . This process allows the free amines to participate in subsequent reactions, which could lead to the synthesis of various biologically active compounds .

Action Environment

The action of N-Boc-(+/-)-amino-4-methoxyphenylbutanal can be influenced by various environmental factors. For instance, the introduction and removal of the N-Boc group can be conducted under different conditions, such as temperature and pH . Moreover, the use of catalysts can lower the required reaction temperature and enhance the efficiency and productivity of the reaction .

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been described as an efficient and sustainable method . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(9-10-18)11-12-5-7-14(20-4)8-6-12/h5-8,10,13H,9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSNUHRYVMWDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128725
Record name Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-amino-4-methoxyphenylbutanal

CAS RN

1379812-22-2
Record name Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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